molecular formula C₅₇H₉₃NO₁₃Si B1156735 42-O-tert-Butyldimethylsilyl Rapamycin

42-O-tert-Butyldimethylsilyl Rapamycin

Cat. No.: B1156735
M. Wt: 1028.43
Attention: For research use only. Not for human or veterinary use.
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Description

42-O-tert-Butyldimethylsilyl Rapamycin (CAS 159351-68-5) is a crucial chemical intermediate in the regioselective synthesis of novel rapamycin derivatives. Its primary research application is as a protected precursor in the multi-step synthesis of deuterated Everolimus (Everolimus-d4) . The compound features a tert-butyldimethylsilyl (TBDMS) ether protecting group, which is strategically introduced to shield a specific hydroxyl group during synthetic routes, enabling further selective chemical modifications at other positions on the complex rapamycin macrolide structure . The strategic modification at the 42-position is a well-established approach to optimize rapamycin's pharmacokinetic properties. Rapamycin and its derivatives are potent inhibitors of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival . By serving as a synthetic building block, this compound facilitates research into new analogs with potential improved aqueous solubility and bioavailability for investigating mTOR signaling pathways . These pathways are of significant interest in fields such as immunology, oncology, and cardiovascular disease. Researchers value this intermediate for its role in creating compounds that can help unravel the complexities of cell cycle regulation and proliferation. The molecular formula of the compound is C~59~H~97~NO~14~Si, with a molecular weight of 1072.49 g/mol . It is supplied as a white to off-white solid and should be stored desiccated at 2-8°C under an inert atmosphere to ensure stability . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₅₇H₉₃NO₁₃Si

Molecular Weight

1028.43

Origin of Product

United States

Iii. Characterization and Analytical Methodologies for 42 O Tert Butyldimethylsilyl Rapamycin

Spectroscopic Analysis in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of 42-O-tert-Butyldimethylsilyl Rapamycin (B549165). By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 42-O-tert-Butyldimethylsilyl Rapamycin. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule.

The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 42-hydroxyl position of rapamycin induces characteristic shifts in the NMR spectrum compared to the parent compound. In ¹H NMR, new signals corresponding to the protons of the TBDMS group appear. Specifically, the singlet for the nine equivalent protons of the tert-butyl group is typically observed in the upfield region, around 0.88 ppm, while the singlet for the six equivalent protons of the two methyl groups attached to the silicon atom appears even further upfield, around 0.08 ppm. rsc.org The proton attached to the carbon at position 42 also experiences a shift in its resonance due to the new ether linkage.

Illustrative ¹H NMR Data for the TBDMS Group:

Functional GroupChemical Shift (δ, ppm)Multiplicity
(CH₃)₃-C-~0.88Singlet
(CH₃)₂-Si-~0.08Singlet

Illustrative ¹³C NMR Data for the TBDMS Group:

Functional GroupChemical Shift (δ, ppm)
(CH₃)₃-C -~18.29
(C H₃)₂-Si-~-5.31

Note: The chemical shifts are representative and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. The introduction of the tert-butyldimethylsilyl group onto the rapamycin macrocycle results in distinct changes in the IR spectrum.

The most significant change is the appearance of a strong absorption band characteristic of the Si-O-C bond, which is typically found in the region of 1100-1000 cm⁻¹. mdpi.com This peak serves as a key indicator of successful silylation. mdpi.com Concurrently, the broad O-H stretching band of the hydroxyl group at the 42-position of rapamycin, usually observed around 3400 cm⁻¹, will diminish or disappear, further confirming the reaction. The IR spectrum of the parent rapamycin shows characteristic peaks for its macrocyclic groups, triene portion, and carbonyl groups. researchgate.net These peaks remain in the spectrum of the silylated derivative, but the new Si-O-C band is the defining feature of this compound. mdpi.com

In situ IR techniques can be particularly useful for monitoring the synthesis of rapamycin derivatives, allowing for real-time tracking of the reaction endpoint. mdpi.com

Illustrative IR Absorption Bands for this compound:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Carbonyl)~1720Stretching vibration
C=C (Alkene)~1643Stretching vibration
C-H (Alkane)~2875-2964Stretching vibration
Si-O-C~1055Characteristic stretching vibration

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, MS is crucial for confirming the addition of the TBDMS group.

The molecular weight of rapamycin is 914.17 g/mol . The addition of a tert-butyldimethylsilyl group (C₆H₁₅Si) increases the molecular weight by 115.26 g/mol . Therefore, the expected molecular weight of this compound is approximately 1029.43 g/mol . Electrospray ionization (ESI) is a soft ionization technique commonly used for large molecules like rapamycin and its derivatives, often showing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. A characteristic fragmentation of t-butyldimethylsilyl ethers is the loss of the tert-butyl group (a neutral loss of 57 Da). nih.gov Another common fragmentation is the loss of isobutene (M-56). nih.gov The fragmentation of the rapamycin macrocycle itself is complex, but the presence of these silyl-specific fragments provides strong evidence for the structure of this compound.

Expected Molecular Ions in Mass Spectrometry:

IonExpected m/z
[M+H]⁺~1030.44
[M+Na]⁺~1052.42
[M+NH₄]⁺~1047.47

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from the parent compound, reaction byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of rapamycin and its derivatives. nih.govnih.gov It offers high resolution, sensitivity, and reproducibility for both purity assessment and quantification.

Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation. nih.govresearchgate.net In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netsigmaaldrich.com Due to the increased lipophilicity from the TBDMS group, this compound will have a longer retention time than the more polar parent compound, rapamycin, allowing for their effective separation.

A typical mobile phase for the analysis of rapamycin derivatives consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water or a buffer solution. researchgate.netsigmaaldrich.com The detection is usually performed using a UV detector, with the wavelength set to the absorption maximum of the rapamycin chromophore, which is around 277-278 nm. nih.gov By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound can be accurately determined. idc-online.com

Illustrative RP-HPLC Method Parameters:

ParameterCondition
ColumnC18, 5 µm particle size
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
Column Temperature50-60 °C
DetectionUV at 278 nm

While HPLC is the primary tool for analyzing this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of smaller, more volatile components or if further derivatization is performed. nih.gov

The direct analysis of a large molecule like this compound by GC is challenging due to its low volatility. However, the silylation technique itself is a common derivatization method used to make non-volatile compounds amenable to GC analysis. omicsonline.orgresearchgate.net Therefore, GC-MS is more of a tool used in the broader context of analyzing compounds that have been silylated to increase their volatility and thermal stability. nih.govomicsonline.org

If used, the sample would be injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov The mass spectrum of the silylated compound would exhibit characteristic fragments, as discussed in the MS section.

Advanced Analytical Techniques for Impurity Profiling and Stability Studies

The manufacturing process of this compound, which involves the selective protection of the C42 hydroxyl group of rapamycin, can lead to a complex mixture containing the desired product, unreacted starting materials, reagents, and various process-related impurities and degradation products. Furthermore, the stability of the silyl (B83357) ether linkage under different conditions is a critical quality attribute. Therefore, advanced analytical techniques are indispensable for comprehensive impurity profiling and for conducting robust stability studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the analysis of this compound and its related substances. This powerful hyphenated technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection afforded by mass spectrometry.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 or C8 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium formate (B1220265) or formic acid to improve ionization) and an organic modifier (such as acetonitrile or methanol) is commonly employed to resolve the components of the complex mixture. nih.govmsu.edu The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, which is influenced by their polarity.

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for large molecules like rapamycin and its derivatives, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.govnih.gov In the mass spectrometer, the compounds are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the determination of the molecular weight of the eluting compounds.

For enhanced structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable structural information, aiding in the identification of unknown impurities and confirming the structure of the main compound. Rapamycin and its derivatives often form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), ammonium ([M+NH₄]⁺), or lithium ([M+Li]⁺), which can be leveraged for enhanced sensitivity and specificity in MS detection. criver.com

A typical LC-MS method for the analysis of this compound would be validated for linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and specificity to ensure reliable and reproducible results. nih.govmsu.edu

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) System
Column Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40 °C nih.gov
Injection Volume 5 - 20 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode nih.gov
Scan Mode Full Scan and Product Ion Scan (for MS/MS)
Monitored Ions Expected m/z for [M+Na]⁺ or [M+NH₄]⁺ adducts of the target compound and potential impurities

The synthesis of this compound involves the reaction of rapamycin with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. While the C42 hydroxyl group exhibits greater reactivity compared to the C31 hydroxyl group, the reaction may not be completely selective, leading to the formation of various side products. mdpi.com LC-MS is an invaluable tool for the identification and characterization of these novel rapamycin congeners.

During the synthetic process, several types of impurities can be generated:

Di-silylated Rapamycin: Reaction at both the C31 and C42 hydroxyl groups would result in the formation of 31,42-di-O-tert-Butyldimethylsilyl Rapamycin.

Isomeric Mono-silylated Rapamycin: Although less favored, silylation at the C31 position would yield 31-O-tert-Butyldimethylsilyl Rapamycin.

Degradation Products: Rapamycin itself is susceptible to degradation, particularly ring-opening via hydrolysis of the ester linkage. These degradation products may also undergo silylation.

Process-Related Impurities: Impurities originating from the starting rapamycin material, which are often fermentation by-products, can persist through the synthesis and may also be silylated. scribd.comnih.gov Examples of such impurities found in rapamycin batches include demethylated or hydroxylated analogs. scribd.com

LC-MS analysis of the crude reaction mixture allows for the detection of these congeners as distinct peaks in the chromatogram. The high mass accuracy of modern mass spectrometers enables the determination of the elemental composition of these impurities. Subsequent MS/MS fragmentation studies provide structural insights. For instance, the fragmentation pattern of a di-silylated rapamycin derivative would show a higher molecular weight and characteristic losses of the tert-butyldimethylsilyl groups. The location of the silylation can often be inferred from the specific fragmentation pathways observed.

Table 2: Potential Novel Congeners in the Synthesis of this compound and Their Identification by LC-MS

Potential CongenerStructure DescriptionExpected [M+Na]⁺ (m/z)Key MS/MS Fragmentation Characteristics
31-O-tert-Butyldimethylsilyl Rapamycin Isomer of the desired product with silylation at the C31 hydroxyl group.1050.7Similar to the main product but may show subtle differences in fragmentation pattern reflecting the different substitution position.
31,42-di-O-tert-Butyldimethylsilyl Rapamycin Di-substituted product with silyl groups at both C31 and C42 hydroxyls.1164.8Sequential loss of two tert-butyldimethylsilyl groups (-114 Da each).
Seco-42-O-tert-Butyldimethylsilyl Rapamycin Ring-opened (hydrolyzed) form of the target compound.1068.7Presence of a carboxylic acid group, leading to characteristic fragmentation.
Demethyl-42-O-tert-Butyldimethylsilyl Rapamycin Silylated derivative of a demethylated rapamycin impurity.1036.7Molecular weight 14 Da lower than the target compound, with fragmentation indicating the location of the missing methyl group.

The systematic application of LC-MS in this manner is crucial for optimizing the synthetic process to minimize the formation of impurities and for establishing a comprehensive impurity profile of the final product. This ensures the quality and consistency of this compound for its intended applications.

Iv. Role of 42 O Tert Butyldimethylsilyl Rapamycin As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Rapamycin (B549165) Analogues

The primary utility of 42-O-TBDMS-Rapamycin lies in its role as a precursor for analogues modified at positions other than C42. By temporarily masking the C42 hydroxyl group, which exhibits significant reactivity, chemists can direct reactions such as acylation or alkylation to the secondary hydroxyl group at the C31 position. mdpi.com This strategy is essential for systematically exploring the structure-activity relationship of the rapamycin molecule and developing new compounds with tailored biological activities.

The synthesis of Everolimus (B549166), a prominent rapamycin analogue, provides a key example of how silyl (B83357) protecting groups are instrumental in rapamycin chemistry. However, it is important to note a critical distinction: the synthesis of Everolimus, which is a 40-O-alkylated derivative, does not proceed via a C42-protected rapamycin intermediate. Instead, it involves the regioselective alkylation of unprotected rapamycin using a silyl-protected reagent. The presence of the free hydroxyl groups at C31 and C42 is believed to direct the alkylation to the C40 position.

The established synthesis pathway involves two main steps:

Regioselective Alkylation: Rapamycin is reacted with a silyl-protected alkylating agent, 2-(tert-butyldimethylsilyl)oxyethyl trifluoromethanesulfonate (TBDMS-O-ethyl triflate). google.comgoogle.com This reaction is performed in the presence of a non-nucleophilic base, such as 2,6-lutidine, and selectively forms the ether linkage at the C40 hydroxyl group. justia.comnewdrugapprovals.org The product of this step is 40-O-[2-(tert-butyldimethylsilyl)oxy]ethyl-rapamycin. The reaction is directed to the C40 position, bypassing the more sterically accessible C42 hydroxyl group. chimia.ch

Deprotection: The TBDMS protecting group is subsequently removed from the newly introduced side chain under mild acidic conditions, typically using hydrochloric acid (HCl) in an alcohol solvent like methanol. newdrugapprovals.orgchemicalbook.com This step yields the final product, Everolimus, by revealing the terminal hydroxyl group on the C40 side chain.

The following table summarizes the core transformation in Everolimus synthesis.

StepStarting MaterialKey Reagents & ConditionsIntermediate/ProductYield
1. AlkylationRapamycin2-(tert-butyldimethylsilyl)oxyethyl triflate, 2,6-Lutidine, Toluene, ~60°C40-O-[2-(t-butyldimethylsilyl)oxy]ethyl-rapamycinVariable, often requires optimization
2. Deprotection40-O-[2-(t-butyldimethylsilyl)oxy]ethyl-rapamycin1N Hydrochloric Acid, Methanol, 0°C to room tempEverolimus (40-O-(2-hydroxy)ethyl-rapamycin)High (~98%)

While not the precursor for Everolimus, 42-O-TBDMS-Rapamycin is invaluable for creating other classes of analogues. With the C42 position blocked, the C31 hydroxyl group becomes the primary site for derivatization. This allows for the synthesis of a variety of C31-modified rapamycin analogues, including esters and ethers, which would be difficult to synthesize selectively otherwise. Research has shown that this intermediate can be used to generate derivatives with modified properties, such as improved aqueous solubility, by attaching charged moieties like quaternary ammonium (B1175870) salts to the C31 position. mdpi.com

Impact of the C42-Modification on Downstream Synthesis Pathways

The modification of the C42 hydroxyl group with a TBDMS ether has a profound directing effect on subsequent synthetic steps. Rapamycin possesses two secondary hydroxyl groups at positions C31 and C42. The C42-OH is generally more reactive due to lesser steric hindrance. mdpi.comnih.gov By protecting this position, the relative reactivity of the C31-OH is significantly increased, making it the preferred site for electrophilic attack. This C42-modification effectively inverts the natural regiochemical preference of the molecule, providing a synthetic pathway to a family of C31-substituted analogues that would otherwise be minor byproducts.

Advantages of the TBDMS Protecting Group in Rapamycin Chemistry

The choice of the tert-butyldimethylsilyl (TBDMS) group for protecting the C42 hydroxyl is based on several advantageous properties inherent to this specific silyl ether.

The TBDMS group offers a robust and highly selective means of protection and deprotection, which is critical when working with a complex and sensitive molecule like rapamycin.

Protection: The TBDMS group can be introduced with high selectivity at the C42 position over the C31 position due to the former's greater reactivity and steric accessibility. mdpi.comnih.gov The reaction is typically carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent. organic-chemistry.org

Deprotection: TBDMS ethers exhibit a well-defined stability profile. They are generally stable to basic conditions and many nucleophilic reagents but can be cleaved under acidic conditions or, more notably, with fluoride ion sources. organic-chemistry.org The use of fluoride reagents, such as tetra-n-butylammonium fluoride (TBAF), is particularly advantageous as it allows for deprotection under very mild, neutral pH conditions, which helps to avoid degradation of the acid- and base-labile rapamycin macrocycle.

The table below outlines common deprotection conditions for TBDMS ethers.

ReagentTypical ConditionsSelectivity/Notes
Tetra-n-butylammonium fluoride (TBAF)THF, Room TemperatureHighly selective for silyl ethers; mild, neutral conditions.
Hydrofluoric Acid (HF)Acetonitrile (B52724)/Pyridine (B92270)Effective but highly corrosive and toxic.
Acetic Acid (AcOH)AcOH/H₂O/THFMild acidic conditions; slower than fluoride-based methods.
Acetyl Chloride (AcCl)Methanol (catalytic)Generates HCl in situ for cleavage.

The primary influence of the C42-TBDMS group on regioselectivity is steric hindrance. The bulky nature of the TBDMS group effectively shields the C42 hydroxyl, preventing it from participating in reactions. This steric bulk forces reagents to approach the less hindered C31 hydroxyl group, thus ensuring high regioselectivity in the synthesis of C31-derivatives. mdpi.com This controlled directing effect is the cornerstone of using 42-O-TBDMS-Rapamycin as a strategic intermediate for building a diverse library of rapamycin analogues for biological evaluation.

V. Theoretical and Mechanistic Considerations of Rapamycin Derivatization at C42

Structure-Activity Relationship (SAR) Implications of C42-Modifications

Rapamycin (B549165) must first bind to the intracellular protein FKBP12 to exert its inhibitory effect on mTOR. nih.gov This initial binding event is a prerequisite for the formation of the active ternary complex. The binding pocket of FKBP12 primarily interacts with a different region of the rapamycin molecule, often referred to as the "binding domain." However, modifications at the C42 position, which is part of the "effector domain," can indirectly influence this binding.

The introduction of a sterically demanding group like the TBDMS ether at C42 can alter the conformational equilibrium of the rapamycin macrocycle. While no specific binding affinity data for 42-O-tert-Butyldimethylsilyl Rapamycin with FKBP12 is readily available in the reviewed literature, general principles of SAR in rapamycin analogs suggest that large substituents at this position can be well-tolerated and may not significantly disrupt the binding to FKBP12. The crystal structures of various rapamycin analogs in complex with FKBP12 have shown that the region around C42 is solvent-exposed, suggesting it can accommodate a range of functional groups without clashing with the protein. nih.gov

It is important to note that while high affinity for FKBP12 is necessary, it is not sufficient for the immunosuppressive and anti-proliferative effects of rapamycin analogs. The subsequent interaction with mTOR is the critical determinant of biological activity.

Table 1: Representative Binding Affinities of Rapamycin Analogs to FKBP12

CompoundModificationIC50 (nM) for FKBP12 Binding
RapamycinNone~0.2
Everolimus (B549166)40-O-(2-hydroxyethyl)1.6 - 2.4
Temsirolimus (B1684623)40-O-[2,2-bis(hydroxymethyl)propyl]-
Zotarolimus40-O-(tetrazolyl)2.8

This table presents representative data for well-known rapamycin analogs to illustrate the impact of modifications on FKBP12 binding. Specific data for this compound was not available in the reviewed literature.

The primary role of the C42 position lies in its contribution to the "effector domain" of rapamycin, which is crucial for the allosteric inhibition of mTOR. After forming a binary complex with FKBP12, the rapamycin-FKBP12 unit binds to the FRB (FKBP-Rapamycin Binding) domain of mTOR. This binding event does not directly block the catalytic site of the kinase but rather induces a conformational change that prevents the phosphorylation of mTOR substrates. nih.gov

The C42-hydroxyl group of rapamycin is known to form a key hydrogen bond with Asp2102 of the FRB domain of mTOR. The substitution of this hydroxyl group with a bulky TBDMS ether in this compound would disrupt this critical hydrogen bond. This loss of a key interaction is expected to significantly reduce the binding affinity of the FKBP12-rapamycin analog complex to mTOR, and consequently, diminish its mTOR inhibitory activity.

While direct experimental data for the mTOR inhibition by this compound is not available in the reviewed literature, studies on other C42-modified rapamycin analogs have demonstrated the importance of this position for potent mTOR inhibition. The general consensus is that modifications that remove the hydrogen-bonding capability at C42 are detrimental to the biological activity of the resulting compound.

Computational Chemistry and Molecular Modeling Approaches in Designing C42 Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the rational design of rapamycin derivatives. These methods provide insights into the conformational preferences, reactivity, and intermolecular interactions that govern the biological activity of these complex molecules.

The large and flexible macrocyclic structure of rapamycin exists in multiple conformations in solution. Computational methods, such as molecular dynamics (MD) simulations, are employed to explore the conformational landscape of rapamycin and its derivatives. researchgate.net

MD simulations can be used to model the this compound-FKBP12 complex and analyze its interaction with the FRB domain. By calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time, the stability of the ternary complex can be assessed. It is hypothesized that the presence of the TBDMS group would lead to increased fluctuations and a less stable ternary complex compared to the native rapamycin.

The synthesis of this compound involves the selective silylation of the C42-hydroxyl group in the presence of other hydroxyl groups, most notably the one at C31. Experimental studies have shown that the C42-hydroxyl group of rapamycin is more reactive towards silylating agents than the C31-hydroxyl group. mdpi.com This selectivity is attributed to the lower steric hindrance around the C42 position. mdpi.com

Computational methods can be used to rationalize this observed reactivity. By building molecular models of rapamycin, the steric accessibility of the different hydroxyl groups can be visualized and quantified. Calculation of the electrostatic potential surface can also provide insights into the nucleophilicity of the oxygen atoms of the hydroxyl groups.

Furthermore, computational modeling can be used to predict the stereochemical outcome of reactions at the C42 position. While the silylation of the C42-hydroxyl group does not introduce a new stereocenter, for other reactions, the facial selectivity of the attack on the neighboring ketone at C32 can be influenced by the substituent at C42. Quantum mechanical calculations can be employed to determine the transition state energies for different attack trajectories, thereby predicting the most likely stereochemical outcome.

Vi. Preclinical Research Applications and in Vitro / in Vivo Non Human Studies Facilitated by Rapamycin Analogs Synthesized Via 42 O Tert Butyldimethylsilyl Rapamycin

Cellular and Molecular Biology Studies of mTOR Pathway Inhibition

The mTOR protein kinase is a central regulator of cell growth, proliferation, metabolism, and survival, existing in two distinct complexes: mTORC1 and mTORC2. nih.govnih.gov Rapamycin (B549165) and its analogs primarily act as allosteric inhibitors of mTORC1. nih.govfrontiersin.org The synthesis of various analogs from 42-O-tert-Butyldimethylsilyl Rapamycin has allowed for a more nuanced exploration of mTORC1 signaling. mdpi.com For instance, modifications at the C42 position have led to the development of compounds like Everolimus (B549166) and Temsirolimus (B1684623), which exhibit improved pharmacokinetic properties compared to the parent molecule. nih.govnih.gov These analogs have been extensively used in cellular and molecular biology studies to dissect the intricate downstream effects of mTORC1 inhibition.

A hallmark of mTORC1 inhibition by rapamycin and its analogs is the induction of cell cycle arrest, predominantly in the G1 phase. nih.govresearchgate.netnih.gov This cytostatic effect is a key contributor to their anticancer properties. frontiersin.org Studies using rapamycin analogs in various cancer cell lines have consistently demonstrated a block in the G1/S phase transition. This arrest is often associated with the downregulation of key cell cycle regulatory proteins. For example, treatment of mantle cell lymphoma (MCL) cell lines with rapamycin resulted in G1 arrest, which was correlated with a significant reduction in cyclin D3 expression, while cyclin D1 levels remained largely unaffected. researchgate.net Similarly, in oral cancer cells, rapamycin was shown to inhibit proliferation by inducing cell cycle inhibitors such as p21, p15, and p27, and repressing the expression of cyclin D1. frontiersin.org The ability to synthesize a variety of analogs from this compound has facilitated the investigation of structure-activity relationships concerning cell cycle control.

Rapamycin AnalogCell Line ModelObserved Effect on Cell CycleKey Molecular Changes
RapamycinMantle Cell Lymphoma (Granta, NCEB)G1 phase arrestDecreased cyclin D3 expression researchgate.net
RapamycinOral Cancer (Ca9-22)G1/S phase blockIncreased p21, p15, p27; Decreased cyclin D1 frontiersin.org
RapamycinBreast Cancer (MDA-MB-231)G1 phase arrestUpregulation of TGF-β signaling and downregulation of Rb phosphorylation nih.gov

mTORC1 directly regulates protein synthesis through the phosphorylation of two key downstream effectors: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov Phosphorylation of S6K1 enhances the translation of a subset of mRNAs, while phosphorylation of 4E-BP1 leads to its dissociation from eIF4E, allowing for the initiation of cap-dependent translation. nih.gov Rapamycin and its analogs are potent inhibitors of S6K1 phosphorylation. nih.govresearchgate.net However, the effect on 4E-BP1 phosphorylation can be more complex and cell-type specific. nih.gov

Studies have shown that in some cell types, rapamycin only partially or transiently inhibits 4E-BP1 phosphorylation, which may contribute to the incomplete inhibition of protein synthesis and the predominantly cytostatic, rather than cytotoxic, effects of these compounds. nih.gov The development of novel rapamycin analogs from this compound, such as those with modifications at the C42 position, has been driven by the goal of achieving more potent and sustained inhibition of both S6K1 and 4E-BP1. nih.gov For instance, a series of novel rapamycin triazole hybrids synthesized via modification at the C-42 position were evaluated for their anticancer activity, with the most potent compound, 9e, demonstrating the ability to decrease the phosphorylation of mTOR and its downstream targets S6 and P70S6K1. nih.gov

Rapamycin AnalogResearch ModelEffect on S6K1 PhosphorylationEffect on 4E-BP1 Phosphorylation
RapamycinEL4 cellsInhibitedDifferentially inhibited (less sensitive than S6K1) researchgate.net
RapamycinRat Skeletal Muscle (in vitro contraction)mTOR-independent increasemTOR-independent phosphorylation observed nih.gov
Compound 9e (triazole hybrid)Caski cancer cellsDecreasedDecreased (inferred from mTOR inhibition) nih.gov

Autophagy is a cellular degradation and recycling process that is negatively regulated by mTORC1. nih.govnih.gov Consequently, inhibition of mTORC1 by rapamycin and its analogs is a potent stimulus for autophagy induction. nih.govnih.govplos.org This has been demonstrated across a wide range of research models, from cultured cell lines to whole organisms. The synthesis of analogs from this compound has provided a toolkit to explore the therapeutic potential of autophagy induction in various disease contexts.

In preclinical models of neurodegenerative diseases, such as Alzheimer's disease, rapamycin-induced autophagy has been shown to facilitate the clearance of toxic protein aggregates. plos.org In models of proteinuric kidney disease, rapamycin-induced autophagy in proximal tubular renal cells has been shown to be protective against cellular damage. nih.gov Furthermore, in certain cancer models, the induction of autophagy by rapamycin analogs can contribute to their antitumor effects, although in some contexts, it may also serve as a survival mechanism for cancer cells. nih.gov For example, in malignant glioma cells, rapamycin was shown to exert its antitumor effect by inducing autophagy. nih.gov

Exploration of Biological Effects in Non-Human Organismal Systems

The translation of in vitro findings to more complex biological systems is a critical step in preclinical research. Rapamycin analogs synthesized from this compound have been extensively studied in various animal models of human diseases.

The antiproliferative effects of rapamycin analogs have been validated in numerous cancer cell xenograft models. These studies involve the implantation of human cancer cells into immunodeficient mice, which are then treated with the test compounds. For instance, rapamycin has been shown to inhibit the growth of neuroblastoma xenografts. nih.govsickkids.ca In some models, the antitumor effect is not solely due to direct inhibition of cancer cell proliferation but also involves anti-angiogenic mechanisms. nih.gov

Tuberous Sclerosis Complex (TSC) is a genetic disorder caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of mTORC1. nih.govresearchgate.net Animal models of TSC have been invaluable for testing the efficacy of mTOR inhibitors. Rapamycin and its analogs, such as Everolimus, have demonstrated significant efficacy in reducing tumor burden in preclinical TSC models, which provided a strong rationale for their clinical development and eventual approval for the treatment of TSC-related tumors. nih.govnih.gov In a mouse model of TSC, treatment with a rapamycin analog reduced the severity of TSC-related disease. health.mil

Rapamycin AnalogDisease ModelOrganismKey Findings
RapamycinNeuroblastoma XenograftMouseIncreased osteoprotegerin, delayed bone disease progression nih.gov
RapamycinNeuroblastoma Xenograft (NB12 cells)Mouse (NOD/SCID)Reduced tumor weight and tumor-initiating capacity sickkids.ca
Everolimus (rapalog)Tuberous Sclerosis ComplexRat (Eker)Reduced severity of TSC-related disease nih.gov
RapamycinAlzheimer's Disease Model (3xTg-AD)MouseReduced plaques, tangles, and cognitive deficits when given early plos.org

Rapamycin was initially discovered and developed as an immunosuppressant, and this property remains a key area of research for its analogs. rsc.orgalgorx.ai The immunomodulatory effects of rapamycin are primarily mediated through the inhibition of T-cell proliferation and differentiation. nih.gov Analogs derived from this compound have been investigated for their potential to fine-tune the immune response.

In the context of organ transplantation, rapamycin analogs are used to prevent graft rejection. Preclinical studies in humanized mouse models of graft-versus-host disease (GVHD) have shown that rapamycin can mitigate the disease by decreasing T-cell engraftment and differentiation, and inhibiting CD8+ T-cell activation. nih.gov Interestingly, these studies also suggest that rapamycin can promote the proliferation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. nih.gov The development of analogs with potentially improved safety profiles or more selective immunomodulatory effects is an active area of research. ebi.ac.uk

Use of Rapamycin Derivatives as Chemical Probes in Mechanistic Biology

Rapamycin analogs serve as powerful chemical probes to dissect complex biological processes. Their ability to induce protein dimerization and selectively inhibit key signaling nodes has made them indispensable in mechanistic biology. nih.govnih.gov

Rapamycin and its derivatives are well-established chemical inducers of dimerization (CID). nih.gov They function by simultaneously binding to two distinct proteins: the FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mTOR kinase. nih.govfrontiersin.orgbiorxiv.org This action forms a stable ternary complex, effectively bringing together any two molecules fused to the FKBP and FRB domains. nih.gov

This CID capability has been harnessed in a multitude of research applications to exert precise control over cellular functions. nih.govnih.gov Scientists have used this system to conditionally activate split proteins, where inactive fragments of an enzyme (like luciferase or Cas9 nuclease) are fused to FKBP and FRB. nih.gov The addition of a rapamycin analog induces the reassembly of the fragments, restoring protein function. nih.gov Other applications include inducing the translocation of proteins to specific subcellular locations, such as the nucleus or plasma membrane, and activating signaling pathways like G-protein coupled receptor signaling or apoptosis. nih.govfrontiersin.org For instance, the system has been successfully established in the nematode C. elegans to target proteins to specific subcellular regions in the germ line and early embryos. nih.gov

A key advantage of using rapamycin-based CID systems is the ability to achieve orthogonal control. By creating rapamycin analogs with differential binding specificities, researchers can independently control multiple protein activities within the same cell. nih.gov

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. youtube.comnih.gov It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov These complexes have different substrates and functions; mTORC1, which is acutely sensitive to rapamycin, controls processes like protein synthesis, while mTORC2, generally considered rapamycin-insensitive, is involved in activating other kinases like Akt. nih.govnih.govmdpi.com

While rapamycin is a potent inhibitor of mTORC1, prolonged treatment can also disrupt mTORC2 assembly and signaling, complicating the study of each complex's specific roles. nih.govnih.govnih.gov The synthesis of novel rapamycin analogs has been crucial for overcoming this limitation. These derivatives act as more precise chemical probes to dissect the distinct functions of mTORC1 and mTORC2. nih.gov

For example, RapaLink1 is a rapamycin analog designed to be a bivalent mTOR inhibitor. Studies in human glioblastoma cell lines showed that at low concentrations, RapaLink1 selectively and completely inhibits mTORC1 signaling, including on substrates that are resistant to rapamycin, without affecting mTORC2 activity even after extended treatment. nih.gov This selectivity allowed researchers to demonstrate that mTORC1 and mTORC2 have differential effects on biological processes like cell glycolysis and glucose uptake. nih.gov Similarly, the rapamycin analog DL001 was identified as being 40 times more selective for mTORC1 than rapamycin. nih.gov In vivo studies in mice demonstrated that DL001 robustly inhibits mTORC1 signaling across numerous tissues without the off-target inhibition of mTORC2 that is often seen with chronic rapamycin administration. nih.gov

The development of these selective inhibitors, alongside ATP-competitive mTOR kinase inhibitors (TORKinibs) like PP242 that inhibit both complexes, has provided a sophisticated toolkit for researchers to explore the intricate mTOR signaling network. nih.govnih.govmedchemexpress.com

Pharmacokinetic and Metabolic Research in Preclinical (Non-Human) Models

Preclinical studies in non-human models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Rapamycin analogs, often synthesized to improve upon the pharmacological limitations of the parent compound, undergo extensive pharmacokinetic and metabolic profiling. nih.govbioivt.comwuxiapptec.com

The absorption of rapamycin and its analogs is influenced by the efflux transporter P-glycoprotein (P-gp), which is expressed in the epithelial cells of the small intestine. researchgate.net This transporter actively pumps the drugs out of the cells, contributing to their characteristically low oral bioavailability. researchgate.net

Once absorbed, rapamycin exhibits unique distribution characteristics. A very large fraction of the drug is sequestered into erythrocytes (red blood cells), resulting in whole blood concentrations that are significantly higher than plasma concentrations. nih.govscilit.combohrium.com In human blood, approximately 95% of rapamycin is found in red blood cells. bohrium.com This partitioning is an important consideration for pharmacokinetic modeling and therapeutic monitoring. nih.govscilit.com

Distribution studies in animal models using analogs like everolimus have been performed to build physiologically based pharmacokinetic (PBPK) models. elsevierpure.com In mice, everolimus was shown to distribute to a wide range of tissues, including the brain, muscle, adipose, lungs, kidneys, pancreas, spleen, liver, and gastrointestinal tract. elsevierpure.com Similarly, studies with temsirolimus in a mouse mammary carcinoma model showed distribution into both plasma and tumor compartments, which was crucial for correlating drug exposure with pharmacodynamic effects on tumor tissue. nih.gov The development of analogs with potentially shorter in vivo half-lives is an active area of research aimed at improving safety profiles. ebi.ac.uk

Understanding the metabolic fate of drug candidates is a cornerstone of preclinical development. wuxiapptec.com Rapamycin and its derivatives are primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes, which are abundant in the liver and small intestine. researchgate.netnih.govscilit.com

In both in vivo and in vitro preclinical models, the main biotransformation pathways for rapamycin involve hydroxylation and demethylation. nih.gov Numerous metabolites have been identified from these processes. The major metabolite found in preclinical models is 41-O-demethyl rapamycin. nih.gov Other identified biotransformations include the formation of various mono- and di-demethylated species as well as hydroxylated products. nih.gov A study using Caco-2 cells also identified a novel elimination pathway involving a ring-opened dihydro species, which may contribute to the first-pass intestinal extraction of the drug. researchgate.net

The identification of metabolites is critical for safety testing, as regulatory guidance requires that any human metabolite that is significantly more abundant than in the preclinical toxicology species may need to be independently characterized. bioivt.com Therefore, metabolite profiling is conducted in plasma, urine, feces, and bile from treated animals in ADME studies to create a comprehensive metabolic map. bioivt.comwuxiapptec.com

Compound Names Mentioned in the Article

Vii. Future Directions in Research of Rapamycin Derivatives and Synthetic Strategies

Development of Novel Rapamycin (B549165) Analogues with Targeted Biological Activities

The pursuit of novel rapamycin analogues, or "rapalogs," is driven by the goal of creating compounds with enhanced therapeutic profiles and targeted biological actions. A primary objective is to modulate the selectivity of these compounds for the two distinct mTOR complexes, mTORC1 and mTORC2. While rapamycin predominantly inhibits mTORC1, significant research is dedicated to developing dual mTORC1/mTORC2 inhibitors or selective mTORC2 inhibitors. Modifications at the C42-hydroxyl position, the site of silylation in 42-O-tert-Butyldimethylsilyl Rapamycin, are a key strategy to influence this selectivity by altering interactions with the FKBP12 protein.

Another innovative strategy is the design of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs). These molecules utilize the rapamycin scaffold to bind to FKBP12, while an attached second ligand recruits a target protein to an E3 ubiquitin ligase, thereby marking the target for cellular degradation. This approach expands the therapeutic application of rapamycin beyond simple mTOR inhibition. Furthermore, efforts are underway to develop tissue- and organ-specific rapalogs by conjugating them to moieties that are preferentially absorbed by specific cell types, aiming to concentrate the therapeutic effect and reduce systemic side effects.

Advancements in Stereoselective and Convergent Synthetic Methodologies

The intricate stereochemical architecture of rapamycin presents a formidable synthetic challenge. Consequently, progress in stereoselective and convergent synthetic methods is paramount for the efficient production of rapamycin and its derivatives. Modern catalytic methods, including substrate- and catalyst-controlled aldol (B89426) reactions and asymmetric allylations, have been refined to enable the precise construction of rapamycin's chiral centers.

Exploration of New Protecting Group Chemistries at the C42 Position

The C42-hydroxyl group is a critical handle for the chemical modification of rapamycin, making the choice of protecting group for this position a crucial synthetic consideration. While the tert-butyldimethylsilyl (TBDMS) group is commonly employed due to its stability and predictable reactivity, research into new protecting groups aims to broaden the synthetic versatility.

A key focus is on orthogonal protecting groups, which can be removed under distinct conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others within the complex rapamycin molecule. An example is the use of fluorous silyl (B83357) ethers, which can be cleaved under conditions that leave TBDMS and other silyl ethers intact. Photolabile protecting groups offer another layer of sophistication, as they can be removed with light, providing a mild and highly selective deprotection method. Additionally, enzyme-labile protecting groups are being investigated as a "green chemistry" approach that offers exceptional selectivity and avoids the use of harsh reagents.

Integration of High-Throughput Screening and Computational Design for Next-Generation Rapalogues

The synergy between high-throughput screening (HTS) and computational design has significantly accelerated the discovery of new rapalogs. HTS enables the rapid evaluation of large compound libraries for their ability to bind to target proteins like FKBP12, inhibit mTOR complexes, or exert specific cellular effects. This allows for the swift identification of promising "hit" compounds for further optimization.

Computational methods, such as molecular docking and molecular dynamics simulations, provide invaluable insights into the structure-activity relationships (SAR) of rapamycin analogues. By modeling the interactions between rapalogs and the FKBP12-mTOR binding site, researchers can rationally design new derivatives with predicted improvements in binding affinity and selectivity. This in silico approach prioritizes the synthesis of the most promising candidates, thereby conserving resources. The iterative cycle of computational design, chemical synthesis, and HTS creates a powerful engine for the discovery of next-generation rapalogs with finely-tuned therapeutic properties.

Q & A

Q. What are standardized in vitro models for evaluating the endothelial protective effects of 42-O-tert-Butyldimethylsilyl Rapamycin?

  • Methodology : Human Umbilical Vein Endothelial Cells (HUVECs) exposed to oxygen-glucose deprivation (OGD) are widely used to mimic ischemic injury. This model replicates key features of endothelial dysfunction, such as reduced cell viability (55% survival post-OGD) and elevated ER stress markers (e.g., GRP78). Rapamycin (100 nM) increased HUVEC survival to 72% under OGD, suggesting its utility in derivative studies .
  • Assays : MTT for viability; immunoblotting for autophagy markers (Beclin 1, LC3-II, p62) and mTOR pathway proteins (p-mTOR, p-S6K) .

Q. Which assays are most reliable for quantifying autophagy flux in endothelial cell studies?

  • Methodology : Combine immunoblotting for p62/SQSTM1 (degradation indicates active autophagy) and LC3-II/LC3-I ratio (autophagosome formation). Rapamycin-treated HUVECs showed increased Beclin 1 expression (+40%) and p62 degradation reversal, confirming autophagy induction. Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish between flux and accumulation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Wear EN166-certified eye protection, nitrile gloves, and N100/P3 respirators during aerosol-generating procedures. Store in airtight containers at -20°C. No occupational exposure limits are established, but risk assessments should precede use .

Advanced Research Questions

Q. How does this compound modulate crosstalk between autophagy and endoplasmic reticulum (ER) stress in ischemic injury?

  • Mechanistic Insight : Rapamycin inhibits mTORC1, reducing p-mTOR (↓60%) and downstream p-S6K/p-4EBP1, which disinhibits autophagy initiation. Concurrently, it suppresses ER stress markers (GRP78, p-PERK) by 30–50%, mitigating unfolded protein response (UPR)-driven apoptosis. Use dual-reporter constructs (e.g., LC3-GFP/mCherry) and siRNA knockdown of ATG5 or PERK to dissect pathway interactions .
  • Contradictions : While autophagy is generally cytoprotective, excessive flux (e.g., with 3-MA inhibition) exacerbates cell death (↓35% viability). Titrate rapamycin doses (10–100 nM) to balance pro-survival vs. cytotoxic effects .

Q. What experimental strategies resolve discrepancies in autophagy's role (protective vs. detrimental) in ischemic models?

  • Methodology :
  • Dose-Response Curves : Test this compound across concentrations (1–200 nM) to identify therapeutic windows.
  • Time-Course Analysis : Assess autophagy markers at 6, 12, and 24 hours post-OGD to capture dynamic flux changes.
  • Genetic Models : Use endothelial-specific ATG7 knockout mice to isolate autophagy’s role in vivo .

Q. How can researchers address variability in preclinical outcomes when translating mTOR inhibition to age-related diseases?

  • Approach :
  • Model Standardization : Use genetically homogeneous cohorts (e.g., C57BL/6 mice) and controlled rapamycin dosing (1–2 mg/kg/day).
  • Biomarker Validation : Monitor DNA methylation age (e.g., Horvath clock) and senescence-associated secretory phenotype (SASP) cytokines in longitudinal studies.
  • Meta-Analysis Frameworks : Apply PICO (Population: aged mice; Intervention: rapamycin; Comparison: placebo; Outcome: lifespan/healthspan) to harmonize data .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent effects on cell viability and protein expression?

  • Recommendations :
  • Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., OGD vs. OGD + rapamycin + 3-MA).
  • Normalize protein band densities to β-actin and report as fold-change relative to controls.
  • Power analysis (n ≥ 3 replicates) ensures detection of ≥20% effect sizes (α = 0.05) .

Q. How can researchers mitigate confounding factors in in vitro ischemia-reperfusion models?

  • Strategies :
  • Standardize OGD duration (6–8 hours) and glucose-free media composition.
  • Include sham-treated controls to isolate hypoxia-specific effects.
  • Use real-time ATP assays to confirm metabolic stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.